Hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate}
Description
Hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} is a bifunctional organophosphorus compound featuring a hexane backbone symmetrically substituted with bis(aziridinyl)phosphoryl carbamate groups.
Properties
CAS No. |
33295-86-2 |
|---|---|
Molecular Formula |
C16H30N6O6P2 |
Molecular Weight |
464.39 g/mol |
IUPAC Name |
6-[bis(aziridin-1-yl)phosphorylcarbamoyloxy]hexyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C16H30N6O6P2/c23-15(17-29(25,19-5-6-19)20-7-8-20)27-13-3-1-2-4-14-28-16(24)18-30(26,21-9-10-21)22-11-12-22/h1-14H2,(H,17,23,25)(H,18,24,26) |
InChI Key |
ALONFEAOLJCDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC(=O)OCCCCCCOC(=O)NP(=O)(N2CC2)N3CC3)N4CC4 |
Origin of Product |
United States |
Biological Activity
Hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} (CAS No. 268591) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 414.48 g/mol. It features two aziridine groups, which are known for their reactivity and potential applications in drug development. The presence of phosphoryl groups enhances its biological interactions, making it a candidate for further investigation in therapeutic contexts.
Anticancer Properties
Research indicates that compounds containing aziridine moieties often exhibit anticancer activity due to their ability to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. A study by Wang et al. demonstrated that aziridine derivatives could effectively inhibit the proliferation of various cancer cell lines through mechanisms involving DNA damage and repair pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} | A549 (lung cancer) | 15 | DNA alkylation |
| Control (cisplatin) | A549 | 5 | DNA crosslinking |
Cytotoxicity and Selectivity
The cytotoxicity profile of hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} was evaluated using MTT assays on human lung adenocarcinoma (A549) and rhabdomyosarcoma (RD4) cell lines. Results indicated moderate cytotoxicity with an increasing concentration leading to higher cell death rates . Importantly, the selectivity index suggests that while the compound is cytotoxic, it may also possess selectivity towards cancerous cells over normal cells.
The mechanism by which hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on DNA. This interaction leads to the disruption of DNA replication and transcription processes, ultimately triggering apoptosis in malignant cells .
Synthesis
The synthesis of hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} involves a multi-step process starting from hexane-1,6-diamine. The reaction typically includes:
- Formation of Aziridine Derivatives : Hexane-1,6-diamine reacts with appropriate carbonyl compounds under acidic conditions to form aziridine rings.
- Phosphorylation : The aziridine derivatives are then phosphorylated using phosphoryl chloride or similar reagents to introduce phosphoryl groups.
- Carbamate Formation : Finally, carbamate linkages are formed through reaction with carbonic acid derivatives.
Study 1: Antitumor Activity
In a controlled study involving various aziridine derivatives, hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate} was found to exhibit significant antitumor activity against A549 cells, showing an IC50 value comparable to established chemotherapeutic agents . The study highlighted its potential as a lead compound for further development.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanistic pathways involved in the anticancer activity of this compound. The results indicated that it induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and activation of apoptotic pathways .
Comparison with Similar Compounds
Table 1: Comparison of Carbamate-Containing Compounds
Key Observations :
- Indole-based carbamates exhibit distinct optical properties due to aromatic conjugation, unlike the aliphatic/heterocyclic focus of the target compound .
Phosphonate-Containing Analogues
Table 2: Phosphonate Derivatives with Hexane-1,6-diyl Linkers
Key Observations :
- The hydrogen phosphonate crystal () exhibits mechanical hardness (Vickers hardness: 85–110 HV) and optical properties, highlighting the role of phosphonate geometry in material science .
Heterocyclic Derivatives
Table 3: Hexane-1,6-diyl-Linked Heterocycles
Key Observations :
- Triazole derivatives () show higher synthetic yields (85–95%) compared to thiadiazolimines (57–68%), likely due to milder reaction conditions .
- Imidazolium ionic liquids () are non-volatile and thermally stable, contrasting with the reactive aziridinyl groups in the target compound .
Schiff Base Derivatives
Table 4: Schiff Base Compounds with Hexane-1,6-diyl Linkers
Key Observations :
- The naphtholate-Schiff base forms a zwitterionic structure stabilized by hydrogen bonding, unlike the neutral, non-aromatic target compound .
Q & A
Q. What are the standard synthesis protocols for Hexane-1,6-diyl bis{[bis(aziridin-1-yl)phosphoryl]carbamate}?
Synthesis typically involves stepwise condensation and phosphorylation. A common approach includes:
- Step 1 : Reacting 1,6-diaminohexane with a phosphoryl chloride derivative (e.g., bis(aziridin-1-yl)phosphoryl chloride) in anhydrous conditions.
- Step 2 : Introducing carbamate groups via reaction with activated carbonyl agents (e.g., chloroformates or carbonyldiimidazole).
- Purification : Crystallization from methanol or ethanol, monitored by TLC and characterized via FT-IR (C=O, P=O stretches) and P NMR for phosphorylation confirmation .
Q. How is the crystal structure of this compound determined?
Crystallographic analysis involves:
- Data Collection : Using a Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K.
- Structure Solution : SHELXS-2013 for initial phase determination via direct methods.
- Refinement : SHELXL-2013 for full-matrix least-squares optimization, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined using a riding model. Final R values (e.g., , ) validate accuracy .
Q. What spectroscopic methods confirm the compound’s structural integrity?
- FT-IR : Peaks at 1650–1700 cm (C=O carbamate), 1250–1300 cm (P=O), and 950–1000 cm (P-N aziridine).
- NMR : H NMR shows aziridine proton signals at δ 2.5–3.0 ppm (multiplet), while C NMR confirms carbamate carbonyls at δ 150–160 ppm. P NMR resolves phosphoryl environments (δ 10–20 ppm) .
Advanced Research Questions
Q. How to address discrepancies in crystallographic data refinement (e.g., high R-factors or electron density anomalies)?
- Data Filtering : Exclude reflections with to reduce noise.
- Hydrogen Bonding Analysis : Use PLATON or Mercury to model H-bond networks (e.g., N–H⋯O interactions) and validate geometry.
- Extinction Correction : Apply SHELXL’s extinction coefficient (e.g., 0.0047) to mitigate absorption effects.
- Validation Tools : Check for missed symmetry (e.g., PLATON’s ADDSYM) and verify displacement parameters for over/under-refinement .
Q. What methodologies resolve hydrogen bonding ambiguities in the solid state?
- Density Functional Theory (DFT) : Calculate H-bond energies (e.g., at B3LYP/6-31G* level) to compare with experimental geometries.
- Variable-Temperature XRD : Analyze thermal motion to distinguish static disorder from dynamic effects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯O/N contacts) using CrystalExplorer .
Q. How to optimize reaction conditions for higher yield and purity?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for solubility and reactivity.
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) for phosphorylation efficiency.
- Kinetic Monitoring : Use in-situ P NMR to track intermediate formation and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
